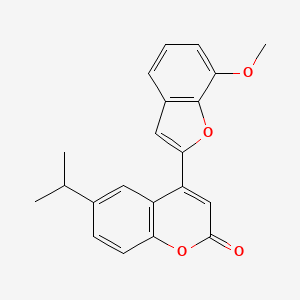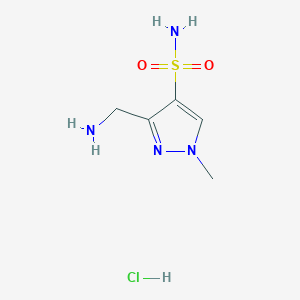
3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of amines and pyrazoles involves various chemical reactions. For instance, amines can be synthesized by the reaction of ammonia with alkyl halides . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl groups . Pyrazoles have a five-membered ring structure with two nitrogen atoms .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . Pyrazoles can participate in numerous reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the carbon between the two nitrogens .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties include color, density, hardness, melting and boiling points, and reactivity .Scientific Research Applications
Antitubercular and Antimicrobial Applications
A study by Bollikolla et al. (2021) focused on the synthesis of new pyrazole sulfonamides derived from hispolons, demonstrating selective potent anti-tubercular nature among the synthesized compounds. Furthermore, compound 3b exhibited significant inhibition of Staphylococcus aureus, highlighting the potential of sulfonamide derivatives in antimicrobial applications (Bollikolla et al., 2021).
Corrosion Inhibition
Babić-Samardžija et al. (2005) investigated the effectiveness of heterocyclic diazoles, including pyrazole derivatives, as corrosion inhibitors of iron in acidic environments. The study provided insights into the structural and electronic parameters influencing the corrosion inhibition efficacy, demonstrating the utility of these compounds in protecting metal surfaces against corrosion (Babić-Samardžija et al., 2005).
Synthesis of Heterocyclic Compounds
Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting the versatility of sulfonamide derivatives in synthesizing complex heterocyclic structures. This approach underscores the significance of such compounds in the efficient synthesis of heterocycles with potential pharmaceutical applications (Rozentsveig et al., 2013).
Antibacterial Activity of Novel Heterocyclic Compounds
Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. The study led to the creation of pyran, pyridine, and pyridazine derivatives, along with pyrazole and oxazole derivatives, showcasing the antibacterial potential of these novel compounds (Azab et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S.ClH/c1-9-3-5(12(7,10)11)4(2-6)8-9;/h3H,2,6H2,1H3,(H2,7,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKMPTUHVQYDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
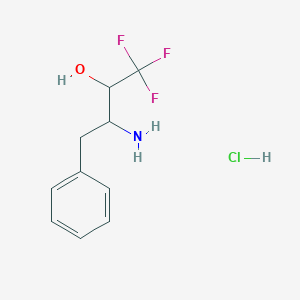
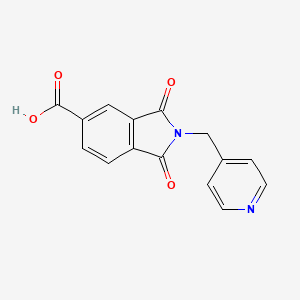
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2654370.png)
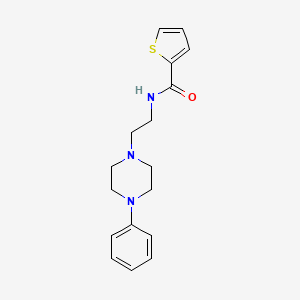
![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)
![4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2654374.png)
![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)
![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654379.png)
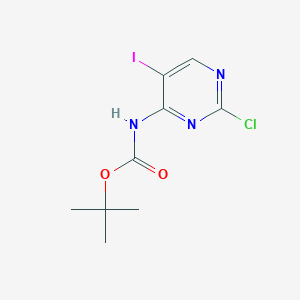
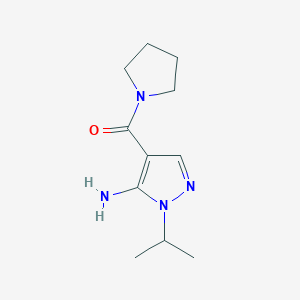
![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)

